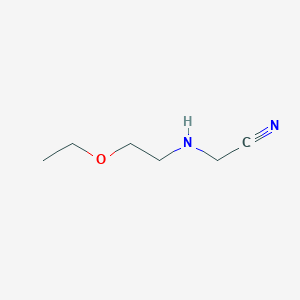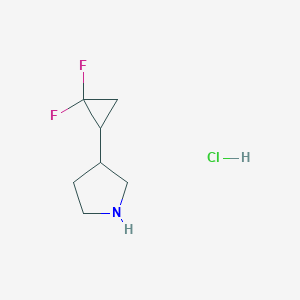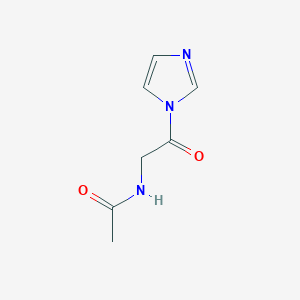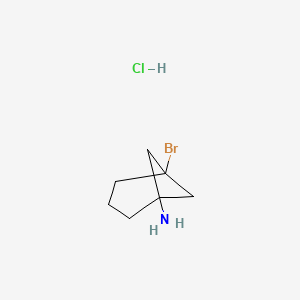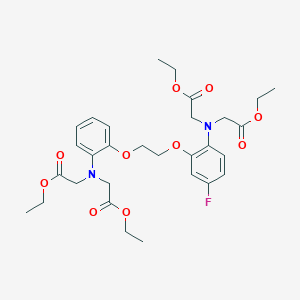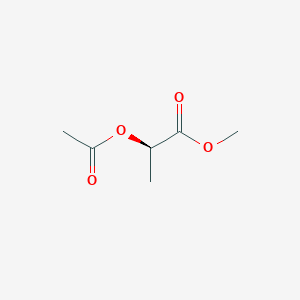
Methyl (R)-2-acetoxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ®-2-acetoxypropanoate is an organic compound with the molecular formula C6H10O4 It is an ester derived from the reaction between ®-2-hydroxypropanoic acid and acetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl ®-2-acetoxypropanoate can be synthesized through esterification. The typical synthetic route involves the reaction of ®-2-hydroxypropanoic acid with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of methyl ®-2-acetoxypropanoate involves similar esterification processes but on a larger scale. The reaction is typically conducted in a continuous flow reactor to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions ensures high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ®-2-acetoxypropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to ®-2-hydroxypropanoic acid and acetic acid in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can undergo nucleophilic substitution reactions where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: ®-2-hydroxypropanoic acid and acetic acid.
Reduction: ®-2-hydroxypropanol.
Substitution: Depending on the nucleophile, various substituted esters or alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl ®-2-acetoxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of methyl ®-2-acetoxypropanoate involves its interaction with specific enzymes and receptors in biological systems. The ester group can be hydrolyzed by esterases, releasing ®-2-hydroxypropanoic acid, which can then participate in various metabolic pathways. The molecular targets and pathways involved depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (S)-2-acetoxypropanoate: The enantiomer of methyl ®-2-acetoxypropanoate with similar chemical properties but different biological activity.
Ethyl ®-2-acetoxypropanoate: An ester with an ethyl group instead of a methyl group, exhibiting similar reactivity but different physical properties.
Methyl ®-3-acetoxybutanoate: A structurally similar compound with an additional carbon in the backbone, leading to different reactivity and applications.
Uniqueness
Methyl ®-2-acetoxypropanoate is unique due to its specific stereochemistry, which can influence its reactivity and interactions in biological systems. Its applications in various fields, from chemistry to medicine, highlight its versatility and importance.
Eigenschaften
CAS-Nummer |
60426-97-3 |
|---|---|
Molekularformel |
C6H10O4 |
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
methyl (2R)-2-acetyloxypropanoate |
InChI |
InChI=1S/C6H10O4/c1-4(6(8)9-3)10-5(2)7/h4H,1-3H3/t4-/m1/s1 |
InChI-Schlüssel |
QTFFGYLLUHQSAS-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@H](C(=O)OC)OC(=O)C |
Kanonische SMILES |
CC(C(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12941796.png)
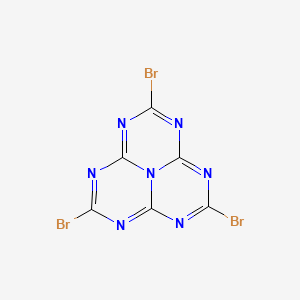
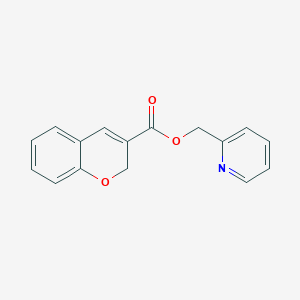
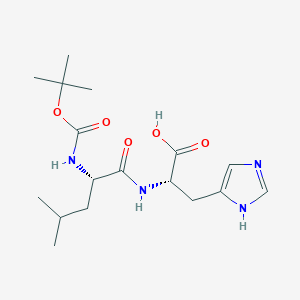
![2-Bromo-1-(2-{[2-(pyridin-2-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12941813.png)
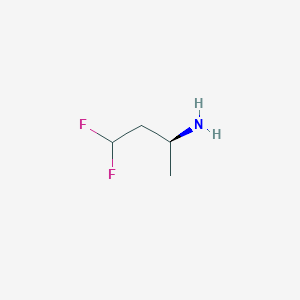
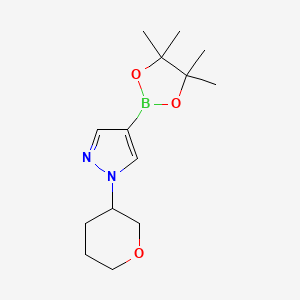
![2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B12941839.png)

